(R,S)-1-Tosyl Glycerol-d5
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Description
(R,S)-1-Tosyl Glycerol-d5, also known as this compound, is a useful research compound. Its molecular formula is C10H14O5S and its molecular weight is 251.308. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Functionalization
(R,S)-1-Tosyl Glycerol-d5 is instrumental in organic synthesis, particularly in the N-glyceryl functionalization of aza-aromatic systems. This process leads to the formation of N-alkylated or N-acylated aza-heterocyclic derivatives, which are crucial for further chemical transformations, including creating electrophilic appendages like carbonates or epoxides (Vilkauskaitė et al., 2013). Similarly, tosylated glycerol carbonate has been exploited to generate glycidol analogues protected with carbonate or carbamate groups, showcasing its versatility as a linking agent with thiol, alcohol nucleophiles, and primary amines for efficient bis-functionalizations of glycerol (Rousseau et al., 2009).
Green Chemistry and Sustainable Solvents
The use of glycerol, including its derivatives, as a sustainable solvent highlights its significance in green chemistry. For example, glycerol has been utilized as an alternative, recyclable, and non-toxic solvent in ring-closing metathesis reactions under microwave activation, demonstrating its efficiency and sustainability in organic reactions (Bakhrou et al., 2010). Another innovative application involves the use of glycerol-based ionic liquids prepared through microwaves-assisted amination, indicating glycerol's potential in synthesizing environmentally friendly ionic liquids for various applications (Mbakidi & Bouquillon, 2018).
Analytical and Quantitative Methods
This compound is crucial in developing analytical methods, such as the 1H NMR assisted quantification of glycerol carbonate in mixtures, offering a simple, accurate, and non-destructive method for determining glycerol carbonate concentrations. This is vital for applications in green solvents, electrolytes in lithium batteries, and precursors in polymer and food industries (Kaur et al., 2018).
Materials Science and Nanotechnology
This compound plays a role in materials science, especially in synthesizing and characterizing organic–inorganic hybrid materials. By reacting glycerol with silane agents, researchers have developed transparent solid materials with unique hydrophilic to hydrophobic properties, showcasing the compound's utility in creating advanced materials with tailored properties (dell’Erba et al., 2012). Additionally, glycerol-derived materials have been used in synthesizing highly sensitive electrochemical sensors for environmental monitoring, indicating its importance in developing new analytical tools (Motia et al., 2020).
Properties
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/i6D2,7D2,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQNMODTAFTGHS-PTSIOIPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858497 |
Source
|
Record name | 2,3-Dihydroxy(~2~H_5_)propyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928623-32-9 |
Source
|
Record name | 2,3-Dihydroxy(~2~H_5_)propyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.